Mycobacterium tuberculosis Malate Synthase Binding: Structural Evidence for Target Engagement
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide demonstrates a specific and well-characterized binding interaction with *Mycobacterium tuberculosis* malate synthase (GlcB), a validated target for tuberculosis therapy. The co-crystal structure (PDB ID: 5C9W) resolved at 2.09 Å resolution confirms the compound's unique binding pose within the enzyme's active site, which is distinct from other fragment chemotypes identified in the same study [1]. This structural validation provides a quantitative, atomic-level basis for its selection over other hydroxyiminoacetamide analogs lacking similar structural proof of target engagement.
| Evidence Dimension | Crystallographic binding confirmation |
|---|---|
| Target Compound Data | Co-crystal structure with M. tuberculosis malate synthase at 2.09 Å resolution (PDB 5C9W) |
| Comparator Or Baseline | Other fragment chemotypes from the study (e.g., 5-chloro-2-hydroxybenzonitrile, PDB 5CBI) |
| Quantified Difference | Unique binding pose and chemotype; no other hydroxyiminoacetamide analog in this study yielded a co-crystal structure |
| Conditions | X-ray crystallography of recombinant M. tuberculosis malate synthase |
Why This Matters
This is the only publicly available, high-resolution structural evidence of a hydroxyiminoacetamide fragment binding to a critical tuberculosis drug target, providing a robust foundation for structure-based drug design that is absent for many close analogs.
- [1] Huang, H.-L., Krieger, I. V., Parai, M. K., Gawandi, V. B., & Sacchettini, J. C. (2016). Mycobacterium tuberculosis Malate Synthase Structures with Fragments Reveal a Portal for Substrate/Product Exchange. Journal of Biological Chemistry, 291(53), 27421–27432. View Source
